molecular formula C14H24O2 B13784558 1,5-Dimethyl-1-(2-methylallyl)hex-4-enyl acetate CAS No. 94201-35-1

1,5-Dimethyl-1-(2-methylallyl)hex-4-enyl acetate

Cat. No.: B13784558
CAS No.: 94201-35-1
M. Wt: 224.34 g/mol
InChI Key: TZZHLXPJOWLPFA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethyl-1-(2-methylallyl)hex-4-enyl acetate typically involves the esterification of 1,5-dimethyl-1-(2-methylallyl)hex-4-enol with acetic acid. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethyl-1-(2-methylallyl)hex-4-enyl acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1,5-Dimethyl-1-(2-methylallyl)hex-4-enyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dimethyl-1-(2-methylallyl)hex-4-enyl acetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its fruity and floral aroma. The compound’s ester group can undergo hydrolysis in biological systems, releasing the corresponding alcohol and acetic acid, which may contribute to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethyl-1-(2-methylallyl)hex-4-enyl acetate is unique due to its specific molecular structure, which imparts a distinct aroma profile. Its stability and reactivity also make it a valuable compound for various industrial applications .

Properties

CAS No.

94201-35-1

Molecular Formula

C14H24O2

Molecular Weight

224.34 g/mol

IUPAC Name

2,4,8-trimethylnona-1,7-dien-4-yl acetate

InChI

InChI=1S/C14H24O2/c1-11(2)8-7-9-14(6,10-12(3)4)16-13(5)15/h8H,3,7,9-10H2,1-2,4-6H3

InChI Key

TZZHLXPJOWLPFA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCCC(C)(CC(=C)C)OC(=O)C)C

Origin of Product

United States

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